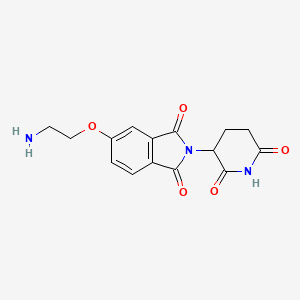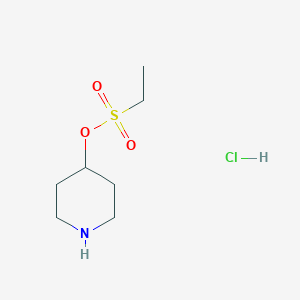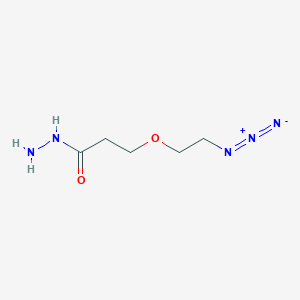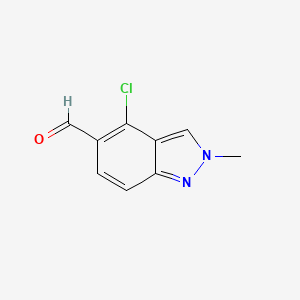
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NS2 and a molecular weight of 331.3 g/mol It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the addition of a propanenitrile group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of hydrogen atoms on the phenyl ring with trifluoromethylthio groups using reagents such as trifluoromethanesulfenyl chloride.
Coupling reactions: These reactions involve the coupling of a phenyl ring with a propanenitrile group using catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
科学的研究の応用
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2,3-Dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of trifluoromethylthio groups.
(2,3-Difluorophenyl)propanenitrile: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.
(2,3-Dimethylthio)phenyl)propanenitrile: Similar structure but with methylthio groups instead of trifluoromethylthio groups.
Uniqueness
(2,3-Bis(trifluoromethylthio)phenyl)propanenitrile is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H7F6NS2 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
3-[2,3-bis(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NS2/c12-10(13,14)19-8-5-1-3-7(4-2-6-18)9(8)20-11(15,16)17/h1,3,5H,2,4H2 |
InChIキー |
LJNGJZALHNZBRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


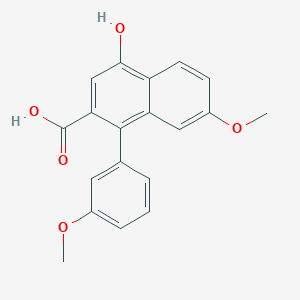
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)

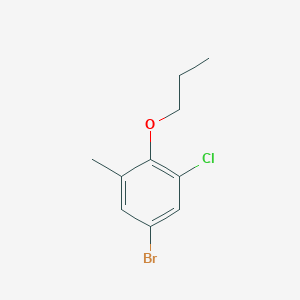

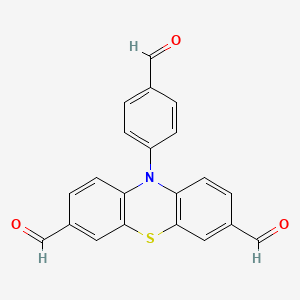
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
